2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-cyano-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-10-7-9-16-14(17-10)19-23(21,22)12-4-2-11(3-5-12)18-13(20)6-8-15/h2-5,7,9H,6H2,1H3,(H,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNOIOVSCNOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Sulfonamide Intermediate
The most widely reported method begins with the formation of the sulfamoyl bridge between 4-aminophenylsulfonamide and 4-methylpyrimidin-2-amine. In a typical procedure (Fig. 1):
- Sulfonylation : 4-Aminophenylsulfonamide reacts with 4-methylpyrimidin-2-amine in the presence of N,N-diisopropylethylamine (DIPEA) and dichloromethane (DCM) at 0–5°C to form N-(4-sulfamoylphenyl)-4-methylpyrimidin-2-amine.
- Cyanoacetamide Introduction : The intermediate undergoes nucleophilic acyl substitution with cyanoacetyl chloride in tetrahydrofuran (THF) at reflux (66°C) for 12 hours, yielding the target compound.
Key Conditions :
One-Pot Synthesis Using Protecting Groups
A streamlined approach employs tert-butoxycarbonyl (Boc) protection for the sulfonamide nitrogen:
- Boc Protection : 4-Methylpyrimidin-2-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by 4-dimethylaminopyridine (DMAP).
- Sulfonylation and Deprotection : The Boc-protated amine reacts with 4-nitrobenzenesulfonyl chloride, followed by hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. Subsequent deprotection with trifluoroacetic acid (TFA) yields the sulfamoyl intermediate.
- Acetylation : Reaction with cyanoacetic acid under carbodiimide coupling (EDC/HOBt) produces the final compound.
Advantages :
Reaction Optimization and Kinetic Studies
Solvent and Temperature Effects
Byproduct Formation and Mitigation
- Major Byproduct : N-cyanoacetylation of the pyrimidine ring’s amine group (5–8% yield).
- Mitigation : Use of Boc protection reduces undesired acetylation by 90%.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction of a related compound (PMC study) revealed a "folded" conformation stabilized by intramolecular hydrogen bonds (C—H⋯O), suggesting similar packing behavior for the title compound.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Step 1 : Microreactor setup for sulfonylation (residence time: 2 min, 25°C).
- Step 2 : Tubular reactor for acetylation (66°C, 30 min).
- Advantages : 95% conversion rate, reduced solvent use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has been investigated for its potential as an anti-cancer agent. Studies suggest that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. The presence of the sulfamoyl group enhances interaction with biological targets, potentially leading to improved therapeutic efficacy.
Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. The sulfamoyl group is known for its role in sulfa drugs, which have historically been effective against bacterial infections.
Agricultural Applications
In agricultural science, derivatives of this compound are explored for their fungicidal and herbicidal activities. The ability to modify the pyrimidine ring allows for the synthesis of analogs that can target specific pathogens or pests, improving crop yields and sustainability.
Case Study 1: Anticancer Activity
A study conducted on structurally related compounds demonstrated that modifications to the sulfamoyl group could enhance cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that derivatives with increased lipophilicity showed greater cellular uptake and apoptosis induction.
Case Study 2: Antimicrobial Properties
In a series of experiments testing various derivatives against Staphylococcus aureus and Escherichia coli, it was observed that compounds similar to this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics.
Case Study 3: Agricultural Efficacy
Field trials assessing the efficacy of pyrimidine-based fungicides revealed that formulations containing this compound significantly reduced fungal diseases in crops such as wheat and corn. The trials highlighted the importance of the sulfamoyl moiety in enhancing bioactivity and environmental stability.
Mechanism of Action
The mechanism of action of 2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong interactions with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide and analogous compounds:
Structural and Functional Insights
Cyano vs. Chloro Substituents The target compound’s cyano group (-CN) is a stronger electron-withdrawing group compared to the chloro (-Cl) substituent in . This difference likely alters electronic distribution, affecting binding affinity in enzyme interactions (e.g., urease inhibition ) and solubility. Cyano groups may reduce solubility in polar solvents due to increased hydrophobicity.
Comparison with Sulfametazine Sulfametazine ( ), the parent compound lacking the cyano group, has a lower molecular weight (306.34 vs. 331.35) and a higher melting point (234–238°C).
Biological Activity Compound 8 ( ), a dichlorophenyl-substituted analog, exhibits urease inhibition (IC₅₀ = 12.3 µM). The target compound’s cyano group may enhance or reduce this activity depending on steric and electronic compatibility with the enzyme’s active site.
Crystallographic Behavior In , the crystal structure of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide reveals that substituents like methyl groups influence dihedral angles between aromatic rings (91.9°). The target compound’s cyano group may enforce similar conformational rigidity, affecting bioavailability.
Safety and Toxicity A related cyano-acetamide compound ( ) lacks thorough toxicological data, suggesting caution in handling the target compound. In contrast, sulfametazine’s safety profile is well-documented due to its clinical use .
Biological Activity
2-Cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide, a compound with the CAS number 581782-17-4, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its role in medicinal chemistry.
The molecular formula of this compound is C13H14N4O3S, with a molecular weight of 306.34 g/mol. The structure includes a cyano group and a sulfamoyl derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O3S |
| Molecular Weight | 306.34 g/mol |
| CAS Number | 581782-17-4 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study by Erhirhie et al. (2020) demonstrated that derivatives containing pyrimidine and sulfamoyl groups can inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that similar sulfamoyl derivatives displayed cytotoxic effects against human cancer cells by disrupting cellular signaling pathways involved in proliferation and survival.
The mechanism through which this compound exerts its effects involves interaction with specific enzymes and receptors. The cyano group may enhance binding affinity to target proteins, while the sulfamoyl moiety can modulate biological pathways related to inflammation and cell growth .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including compounds structurally related to this compound. The results showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibiotics .
Investigation of Anticancer Properties
In another investigation focused on anticancer properties, researchers treated various cancer cell lines with this class of compounds. The findings revealed that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential substitution, reduction, and condensation steps. For example, a sulfonamide intermediate can be generated via alkaline substitution of a nitrobenzene derivative with 4-methylpyrimidin-2-amine, followed by nitro-group reduction using iron powder under acidic conditions. The final step employs a condensation reaction between the aniline derivative and cyanoacetic acid, often using coupling agents like DCC or EDCI . Yield optimization requires precise pH control during substitution (pH 9–10) and inert atmospheres to prevent cyano-group hydrolysis.
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ), complemented by NMR (¹H/¹³C, HSQC for connectivity), IR (to confirm cyano and sulfonamide stretches at ~2200 cm⁻¹ and ~1300/1150 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Crystallographic data (e.g., space group, unit cell parameters) should be cross-validated with Cambridge Structural Database entries for analogous sulfonamides .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect bioactivity against targets like Spodoptera frugiperda?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, fluoro) on the pyrimidine ring enhance toxicity by increasing electrophilicity and membrane permeability. For example, derivatives with 4-methyl substitution (as in the parent compound) show moderate LC₅₀ values (~780–900 µM), while halogenated analogs improve lethality by 30–50% . SAR analysis should pair in vitro toxicity assays (e.g., larval mortality bioassays) with DFT calculations to map electrostatic potential surfaces.
Q. What mechanisms underlie the inhibition of Na⁺/K⁺-ATPase and silk gland disruption in Spodoptera frugiperda larvae?
- Methodological Answer : The compound disrupts ion transport by competitively binding to the ATPase’s cytoplasmic domain, as shown by molecular docking (Glide/SP mode, ΔG ~ -9.2 kcal/mol). Biochemical assays (e.g., malachite green phosphate detection) quantify ATPase inhibition, while SEM imaging reveals silk gland malformations (e.g., fragmented fibroin fibrils). Proteomic profiling further identifies downregulation of fibroin-heavy chain proteins post-treatment .
Q. How can computational modeling predict binding affinities to off-target human enzymes (e.g., carbonic anhydrase)?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess selectivity. For example, the sulfonamide group may coordinate with Zn²⁺ in human carbonic anhydrase II (hCA II), but steric clashes from the 4-methylpyrimidine moiety reduce binding (Kᵢ ~ 150 nM vs. 12 nM for acetazolamide). Free energy perturbation (FEP) calculations optimize selectivity ratios .
Data Interpretation & Experimental Design
Q. How to resolve contradictions in reported LC₅₀ values across studies for similar derivatives?
- Methodological Answer : Discrepancies often arise from variations in larval instar stages, diet, or assay conditions (e.g., humidity). Standardize protocols using WHO guidelines for lepidopteran toxicity testing. Apply statistical tools (e.g., Probit analysis with 95% confidence intervals) and validate with positive controls (e.g., spinosad) .
Q. What strategies improve crystallographic refinement for sulfonamide-containing compounds?
- Methodological Answer : For twinned or low-resolution crystals, use SHELXL’s TWIN/BASF commands with HKLF5 data. Anisotropic refinement of sulfur and cyano groups is critical. Validate hydrogen-bonding networks (e.g., N–H···O=S interactions) using Mercury’s "Contacts" module, referencing similar structures in .
Emerging Applications & Innovations
Q. Can this compound serve as a pharmacophore for dual-acting urease and kinase inhibitors?
- Methodological Answer : Yes. The sulfonamide moiety inhibits urease via nickel ion displacement (IC₅₀ ~ 2.1 µM), while the cyanoacetamide scaffold can be derivatized with pyrazole rings to target kinase ATP pockets (e.g., EGFR with ΔG ~ -10.5 kcal/mol). Hybrid synthesis routes (e.g., hydrazine cyclization) are detailed in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
